3,6-Dihydroxyxanthone

Cytotoxicity Colon Cancer Xanthone Derivatives

Researchers mapping xanthone SAR against WiDr colon cancer require precise regioisomers-substituting 3,6-dihydroxyxanthone with other hydroxyxanthones invalidates results due to potency differences driven by hydroxyl positioning. • Reference potency for SAR panels: IC50 = 786 µM (WiDr), bridging trihydroxyxanthones (IC50 = 38 µM) and less potent isomers (IC50 = 1255 µM) • Selective arachidonate-pathway inhibitor for platelet aggregation studies • Validated solubility: 50 mg/mL in DMSO; defined storage stability (-20°C/1 month, -80°C/6 months under N₂)

Molecular Formula C13H8O4
Molecular Weight 228.20 g/mol
Cat. No. B1310731
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6-Dihydroxyxanthone
Molecular FormulaC13H8O4
Molecular Weight228.20 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1O)OC3=C(C2=O)C=CC(=C3)O
InChIInChI=1S/C13H8O4/c14-7-1-3-9-11(5-7)17-12-6-8(15)2-4-10(12)13(9)16/h1-6,14-15H
InChIKeyPOARTHFLPKAZBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,6-Dihydroxyxanthone Procurement Guide


3,6-Dihydroxyxanthone (CAS 1214-24-0) is a dihydroxylated xanthone derivative, classified as a flavonoid analogue, with the molecular formula C13H8O4 and a molecular weight of 228.2 g/mol [1]. It is a synthetic small molecule available as a yellow powder with a typical purity specification of ≥97% . The compound demonstrates a defined solubility profile in DMSO at 50 mg/mL, requiring ultrasonic assistance for dissolution, and it is recommended for storage at -20°C for up to one month under nitrogen or at -80°C for six months . This baseline data is essential for researchers sourcing this compound for in vitro studies, particularly in the context of cancer biology and signal transduction research.

Why Generic Xanthone Derivatives Cannot Substitute


Substituting 3,6-dihydroxyxanthone with another di- or tri-hydroxyxanthone isomer is not scientifically valid due to the profound impact of hydroxyl group positioning on biological activity. Quantitative structure-activity relationship (QSAR) studies on xanthone derivatives have established that even minor positional changes in hydroxyl substitution on the xanthone core can drastically alter a compound's potency, selectivity, and even its mechanism of action [1]. As demonstrated in the evidence below, regioisomers such as 1,3-dihydroxyxanthone, 3,4-dihydroxyxanthone, and 3,4,6-trihydroxyxanthone exhibit markedly different cytotoxic and antiplatelet aggregation profiles compared to 3,6-dihydroxyxanthone, underscoring the non-interchangeable nature of these analogs. Sourcing the precise regioisomer is therefore critical for experimental reproducibility and achieving the desired biological outcome.

Quantitative Differentiation from Closest Analogs


Cytotoxicity Against WiDr Colon Cancer Cells

In a direct head-to-head comparative study, 3,6-dihydroxyxanthone demonstrated intermediate cytotoxic potency against the WiDr human colon cancer cell line compared to other regioisomers. It was 6.4% more potent than 1,3-dihydroxyxanthone but 59.6% less potent than 1,3,8-trihydroxyxanthone, and 95.2% less potent than 3,4,6-trihydroxyxanthone, the most active compound in the series [1].

Cytotoxicity Colon Cancer Xanthone Derivatives

Selective Antiplatelet Activity on Arachidonate-Induced Aggregation

A comparative study of mono- and dioxygenated xanthones revealed that 3,6-dihydroxyxanthone and its diacetate exhibit potent antiplatelet effects specifically on arachidonate-induced platelet aggregation. This activity was distinct from that of other regioisomers, such as 3,5-dihydroxyxanthone and 1,6-dimethoxyxanthone, which also showed potent effects, and different from 3,4-dihydroxyxanthone and 2,3-dihydroxyxanthone diacetate, which were active on both arachidonate- and collagen-induced aggregation [1]. The study highlights that the position of hydroxyl groups dictates the selectivity of the antiplatelet mechanism.

Antiplatelet Thrombosis Xanthone Derivatives

Solubility and Stability Profile for In Vitro Assays

The solubility of 3,6-dihydroxyxanthone in DMSO is specified as 50 mg/mL, achievable with ultrasonic assistance . While this is a standard solubility for many xanthones, its defined stability profile—requiring storage at -20°C for one month or -80°C for six months under nitrogen—provides a quantitative framework for experimental planning . In contrast, some close analogs like 1,5-dihydroxyxanthone and 1,7-dihydroxyxanthone may have differing solubility and stability parameters that can affect assay reproducibility, though direct comparative data is limited.

Solubility Stability In Vitro Assay Development

Ras-Raf Interaction Inhibition vs. EGFR-Targeting Analogs

A patent (WO-2004044219-A2) specifically discloses a series of 3,6-dihydroxyxanthenes and their oxidized variants as effective inhibitors of the Ras-Raf protein-protein interaction, a critical node in oncogenic signaling [1]. While other hydroxyxanthones have been reported for various kinase inhibitory activities, the explicit association of the 3,6-dihydroxyxanthene core with Ras-Raf inhibition is a mechanistically distinct and patent-supported property. For example, 1,5-dihydroxyxanthone and 1,7-dihydroxyxanthone are noted for EGFR-tyrosine kinase inhibitory activity (IC50s of 90.34 nM and 223 nM, respectively), a different signaling pathway [2].

Ras-Raf Protein-Protein Interaction Cancer Chemotherapy

Optimal Research and Industrial Application Scenarios


Comparative Cytotoxicity Screening in Colon Cancer Models

3,6-Dihydroxyxanthone is optimally suited for inclusion in a panel of hydroxyxanthone regioisomers to precisely map the structure-activity relationship (SAR) of the xanthone core against colon cancer cell lines like WiDr. Its intermediate potency (IC50 = 786 µM) serves as a critical reference point between more potent trihydroxyxanthones (e.g., 3,4,6-trihydroxyxanthone, IC50 = 38 µM) and less potent dihydroxyxanthones (e.g., 3,4-dihydroxyxanthone, IC50 = 1255 µM), allowing researchers to discern the specific contribution of the 3,6-dihydroxy substitution pattern to anticancer activity [1].

Investigating Arachidonic Acid-Specific Antiplatelet Pathways

Researchers investigating the differential activation of platelets by various agonists should select 3,6-dihydroxyxanthone for its selective and potent inhibition of the arachidonate-induced aggregation pathway. This contrasts with the broader activity of analogs like 3,4-dihydroxyxanthone, which also inhibits collagen-induced aggregation, making 3,6-dihydroxyxanthone a more precise tool for probing the specific signaling events downstream of arachidonic acid [1].

Ras-Raf Pathway Inhibitor Development as a Patent-Defined Chemotype

Given its specific patent claim for inhibiting Ras-Raf protein-protein interactions, 3,6-dihydroxyxanthone and its derivatives are a foundational chemotype for drug discovery programs targeting this critical oncogenic pathway. Sourcing this compound is essential for institutions pursuing structure-based drug design and lead optimization aimed at developing novel Ras-Raf interaction inhibitors, providing a distinct legal and chemical starting point compared to other hydroxyxanthones active on different kinases like EGFR [1].

Standardized In Vitro Assays with Validated Solubility and Stability

For laboratories requiring a hydroxyxanthone with a well-defined and vendor-validated solubility (50 mg/mL in DMSO) and storage stability (-20°C for 1 month, -80°C for 6 months under nitrogen), 3,6-dihydroxyxanthone is the preferred choice. This documented profile ensures experimental consistency and reduces the risk of compound degradation or precipitation during long-term studies, a significant advantage over less well-characterized isomers [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
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